molecular formula C6H12O4S B1337136 Ethyl 2-(methylsulfonyl)propanoate CAS No. 73017-82-0

Ethyl 2-(methylsulfonyl)propanoate

Cat. No. B1337136
CAS RN: 73017-82-0
M. Wt: 180.22 g/mol
InChI Key: KVYLGLYBQFEJAK-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)propanoate is a chemical compound with the CAS Number: 73017-82-0 and a molecular weight of 180.22 . It is a pale-yellow to yellow-brown liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(methylsulfonyl)propanoate is 1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 2-(methylsulfonyl)propanoate has a density of 1.2±0.1 g/cm³, a boiling point of 307.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 54.8±3.0 kJ/mol, and it has a flash point of 139.8±23.2 °C . The index of refraction is 1.444, and it has a molar refractivity of 40.5±0.4 cm³ .

Scientific Research Applications

. It’s particularly useful in the preparation of sulfone derivatives, which are valuable in creating pharmaceuticals and agrochemicals.

Reagent in Medicinal Chemistry

In medicinal chemistry, Ethyl 2-(methylsulfonyl)propanoate serves as a reagent for introducing the sulfonyl group into organic molecules . This modification can significantly alter the biological activity of a compound, making it a crucial step in drug design and discovery.

Solvent for Specialized Reactions

Due to its chemical stability and polar nature, Ethyl 2-(methylsulfonyl)propanoate can act as a solvent in specialized reactions . It’s particularly useful in reactions that require a non-aqueous medium, such as certain types of polymerizations or condensation reactions.

Analytical Chemistry Applications

In analytical chemistry, Ethyl 2-(methylsulfonyl)propanoate can be used as a standard or reference material in chromatography techniques like HPLC, LC-MS, and UPLC . Its well-defined physical and chemical properties make it an excellent candidate for method development and calibration.

Material Science Research

Researchers in material science may use Ethyl 2-(methylsulfonyl)propanoate as a precursor for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or coatings to impart specific properties such as increased durability or chemical resistance.

Agricultural Chemistry

In the field of agricultural chemistry, Ethyl 2-(methylsulfonyl)propanoate is utilized in the synthesis of agrochemicals . Its sulfonyl group is particularly effective in creating compounds that can act as herbicides, pesticides, or fungicides, contributing to crop protection and yield improvement.

Safety and Hazards

Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLGLYBQFEJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441005
Record name ETHYL 2-(METHYLSULFONYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylsulfonyl)propanoate

CAS RN

73017-82-0
Record name Propanoic acid, 2-(methylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73017-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-(METHYLSULFONYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methyl sulfinate (103 g, 937 mmol) was combined with the ethyl 2-chloropropionate (109 g, 892 mmol) in ethanol (350 mL) in a 500 mL one neck round bottom flask. The reaction was heated to 77° C. for 20 h, and then allowed to cool to room temperature. Solids were removed by filtration through celite, and the filter pad was washed with ethanol. The combined filtrates were concentrated under reduced pressure. The crude product was suspended in diethyl ether (250 mL), and solids were removed by filtration. The filtrate was concentrated under reduced pressure to afford the title compound as a pale yellow oil (51 g, 73%). 1H NMR (400 MHz, CHLOROFORM-d) δ1.32 (t, J=7.05 Hz, 3H) 1.67 (d, J=7.47 Hz, 3H) 3.05 (s, 3H) 3.83-3.92 (m, 1H) 4.18-4.37 (m, 2H).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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